molecular formula C21H21N3O4 B2798959 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 1223398-12-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2798959
CAS No.: 1223398-12-6
M. Wt: 379.416
InChI Key: VUVGCHLTCXMLDM-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features, including an indene moiety, a propynyl group, and an acetamide functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Chemical Structure

The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_{2}O_{3}, and it can be represented structurally as follows:

IUPAC Name 2[2,3dihydro1Hinden1yl(prop2ynyl)amino]N(4methoxy2nitrophenyl)acetamide\text{IUPAC Name }2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide

The mode of action for this compound involves interactions with specific biological targets that alter cellular processes. The presence of functional groups suggests potential mechanisms through which it could influence biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
  • Modulation of Receptor Activity : It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa0.08Tubulin polymerization inhibition
Compound BHCT11612.07Cell cycle arrest in G2/M phase

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition is crucial for reducing inflammation and could position the compound as a candidate for treating inflammatory diseases .

Biochemical Pathways Affected

Given its complex structure, 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-(4-methoxy-2-nitrophenyl)acetamide may influence multiple biochemical pathways:

  • MAPK Pathway : Involvement in cellular stress responses.
  • NF-kB Pathway : Modulation of inflammatory responses.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, one study highlighted a series of aminopyrazole derivatives that demonstrated significant anticancer activity through similar mechanisms, indicating that structural modifications can enhance biological efficacy .

Example Case Study

A study investigating the effects of a compound structurally related to 2-[(2,3-dihydro-1H-inden-1-y)(prop-2-enyl)amino]-N-(4-methoxyphenyl)acetamide reported:

"The derivative exhibited cytotoxicity against various cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics" .

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-12-23(19-11-8-15-6-4-5-7-17(15)19)14-21(25)22-18-10-9-16(28-2)13-20(18)24(26)27/h1,4-7,9-10,13,19H,8,11-12,14H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVGCHLTCXMLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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